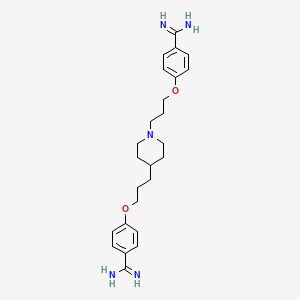
T-2307 free base
Overview
Description
T-2307 is an aromatic diamidine currently in development for the treatment of invasive fungal infections . It has been shown to selectively cause the collapse of the mitochondrial membrane potential in yeasts when compared to mammalian cells .
Synthesis Analysis
A 10 mg/mL stock solution of ATI-2307 was prepared in sterile water then further diluted to a working stock solution of 59.904 µg/mL free base ATI-2307 .Molecular Structure Analysis
The T-2307 free base molecule contains a total of 69 bond(s). There are 34 non-H bond(s), 14 multiple bond(s), 12 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 amidine derivative(s), 2 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
T-2307 was concentrated from the extracellular medium by C. albicans cells in 10 mM phosphate buffer solution supplemented with 1% glucose by 3200- to 5100-fold . The accumulation was approximately two orders of magnitude greater than that achieved with a rat hepatocyte preparation .Physical And Chemical Properties Analysis
The molecular formula of T-2307 is C25H35N5O2 . Its average mass is 437.578 Da and its mono-isotopic mass is 437.279083 Da .Scientific Research Applications
Treatment for Candida Infections
T-2307 has shown promising results in the treatment of infections caused by Candida species . It has been found to be effective against Candida tropicalis, an emerging pathogen known for its virulence factors, including biofilm formation . The drug has demonstrated antibiofilm capacity, inhibiting biomass and eradicating existing biofilms .
Antimicrobial Activity
The antimicrobial activity of T-2307 has been studied extensively. Time-killing assays have been performed to evaluate the anticandidal effects of T-2307 . The drug has shown significant antimicrobial activity, making it a potential candidate for treating various microbial infections .
Mitochondrial Membrane Potential Collapse
T-2307 has been shown to selectively cause the collapse of the mitochondrial membrane potential in yeasts when compared to mammalian cells . This unique mechanism of action could have implications in the treatment of various fungal infections .
Treatment of Drug-Resistant Infections
T-2307 has demonstrated in vitro activity against Candida species, including C. albicans, C. glabrata, and C. auris strains, which are resistant to azole and echinocandin antifungals . This makes it a potential candidate for the treatment of drug-resistant fungal infections .
In Vivo Efficacy
The in vivo efficacy of T-2307 has been demonstrated in experimental models of invasive candidiasis and cryptococcosis . This suggests that the drug could be effective in treating these conditions in humans .
Cytokine Inhibition
T-2307 has been found to inhibit the secretion of inflammatory cytokines at certain concentrations . This could potentially reduce inflammation and improve outcomes in infections .
Mechanism of Action
Target of Action
T-2307, a novel arylamidine, primarily targets the mitochondrial respiratory chain complexes in yeast cells . . These complexes play a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an energy-rich molecule.
Mode of Action
T-2307 accumulates in yeast cells via a specific polyamine transporter and disrupts the yeast mitochondrial membrane potential . It inhibits the respiration of yeast whole cells and isolated yeast mitochondria in a dose-dependent manner . The similarity of the effects of T-2307 and respiratory chain inhibitors on mitochondrial respiration indicates that T-2307 acts against pathogenic fungi in a manner similar to that of yeast .
Biochemical Pathways
The inhibition of respiratory chain complexes III and IV by T-2307 disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the intracellular ATP levels in yeast cells . ATP is the main source of energy for most cellular processes. Therefore, a decrease in ATP levels can lead to a lack of energy, which can disrupt various cellular processes and functions.
Pharmacokinetics
It has been shown that t-2307 accumulates in yeast cells via a specific polyamine transporter This suggests that the compound may have good bioavailability
Result of Action
The result of T-2307’s action is the selective disruption of yeast mitochondrial function, leading to a decrease in the intracellular ATP levels in yeast cells . This disruption of mitochondrial function and decrease in ATP levels can inhibit the growth of yeast cells, thereby exhibiting antifungal activity .
Action Environment
The action of T-2307 is selective for yeast cells, with little effect on mammalian cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the cellular environment.
properties
IUPAC Name |
4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNDLEJVAIBADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236297 | |
| Record name | T-2307 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-2307 free base | |
CAS RN |
873546-31-7 | |
| Record name | T-2307 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873546317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-2307 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-2307 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMD55NSA1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)
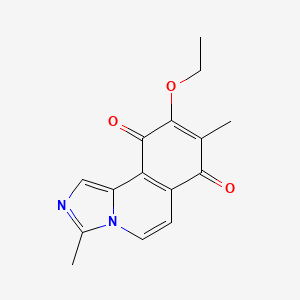

![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)


![TG(16:1(9Z)/18:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1241871.png)
![TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)

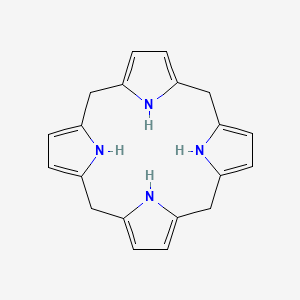
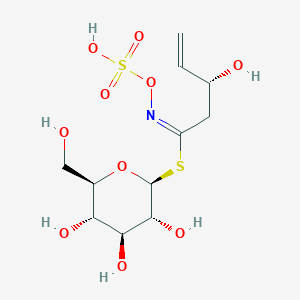
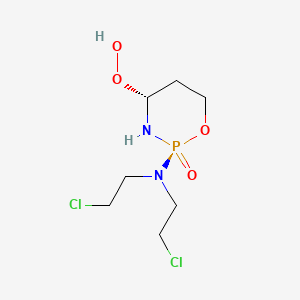
![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)